

Hpk1-IN-3: An In-depth Technical Guide for Basic Research Applications

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Compound of Interest		
Compound Name:	Hpk1-IN-3	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby attenuating immune responses.[2][3] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance antitumor immunity.[4] **Hpk1-IN-3** is a potent and selective, ATP-competitive inhibitor of HPK1, making it a valuable tool for investigating the biological roles of HPK1 and exploring its therapeutic potential.[5][6][7] This guide provides a comprehensive overview of the basic research applications of **Hpk1-IN-3**, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Biochemical and Cellular Activity of Hpk1-IN-3

Hpk1-IN-3 exhibits high potency against HPK1 in biochemical assays and demonstrates robust cellular activity by modulating downstream signaling events. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of HPK1.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Hpk1-IN-3**.



Parameter	Value	Assay Conditions	Reference
IC50	0.25 nM	Biochemical TR-FRET Assay	[5][6][7]
EC50	108 nM	IL-2 Secretion in human PBMCs	[5][6][7]

Table 1: Potency and Efficacy of Hpk1-IN-3.

Kinase	Selectivity (Fold vs. HPK1)	Reference
MAP4K2	1150x	[8]
MAP4K3	4x	[8]
MAP4K4	3423x	[8]
JAK1	1072x	[8]
JAK2	262x	[8]
JAK3	136x	[8]
FLT3	>10000x	[8]
LCK	>10000x	[8]

Table 2: Kinase Selectivity Profile of Hpk1-IN-3.

Signaling Pathways Modulated by Hpk1-IN-3

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, which ultimately dampens the T-cell activation signal.[1] **Hpk1-IN-3**, by inhibiting HPK1, prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell activation and effector functions, such as the production of Interleukin-2 (IL-2).[1][4]





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HPK1 Signaling Pathway and Inhibition by **Hpk1-IN-3**.

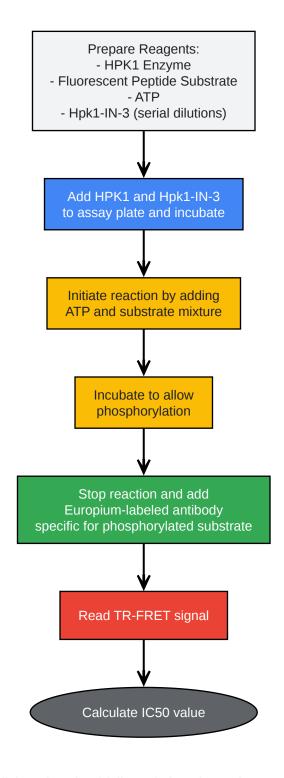
Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **Hpk1-IN-3**.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of **Hpk1-IN-3** to inhibit the phosphorylation of a substrate by HPK1 in a biochemical format.





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TR-FRET Biochemical Assay Workflow.

Materials:

• Recombinant HPK1 enzyme



- Fluorescently labeled peptide substrate (e.g., ULight™-labeled SLP-76 peptide)
- ATP
- Hpk1-IN-3
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Europium-labeled anti-phospho-substrate antibody
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Prepare serial dilutions of **Hpk1-IN-3** in DMSO, and then dilute in Assay Buffer.
- Add 2.5 μL of diluted **Hpk1-IN-3** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of HPK1 enzyme diluted in Assay Buffer to each well.
- Incubate for 30 minutes at room temperature.
- Prepare a 2X substrate/ATP mix in Assay Buffer.
- Initiate the kinase reaction by adding 5 μ L of the substrate/ATP mix to each well.
- Incubate for 1 hour at room temperature.
- Stop the reaction by adding 5 μ L of stop solution containing EDTA and the Europium-labeled antibody.
- Incubate for 1 hour at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).



• Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Assay for SLP-76 Phosphorylation

This protocol describes the measurement of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76, in Jurkat T-cells.

Materials:

- Jurkat T-cells
- RPMI-1640 medium with 10% FBS
- Hpk1-IN-3
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-phospho-SLP-76 (Ser376) antibody
- Anti-total-SLP-76 antibody
- HRP-conjugated secondary antibodies
- Western blot reagents and equipment or ELISA kit for pSLP-76

Procedure:

- Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
- Pre-treat cells with various concentrations of **Hpk1-IN-3** or DMSO for 1 hour.
- Stimulate the cells with anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies for 15 minutes.
- Harvest the cells by centrifugation and wash with ice-cold PBS.

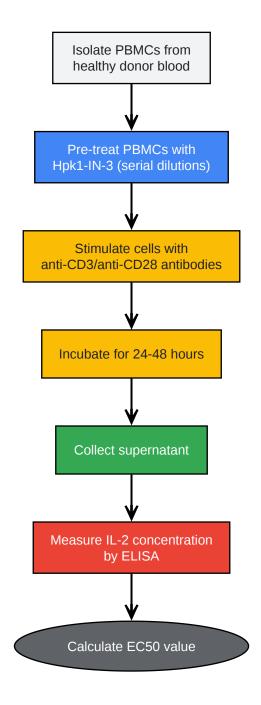


- Lyse the cells in Lysis Buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated and total SLP-76 by Western blot or a pSLP-76 specific ELISA.
- For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
- Quantify the band intensities to determine the effect of Hpk1-IN-3 on SLP-76 phosphorylation.

Cellular Assay for IL-2 Production in Human PBMCs

This assay measures the functional consequence of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2 from stimulated human peripheral blood mononuclear cells (PBMCs).





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IL-2 Production Assay Workflow in PBMCs.

Materials:

- Human PBMCs isolated from healthy donor blood
- RPMI-1640 medium with 10% FBS



- Hpk1-IN-3
- Anti-CD3 and anti-CD28 antibodies
- Human IL-2 ELISA kit
- 96-well cell culture plates

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium and seed at 2 x 10⁵ cells/well in a 96well plate.
- Add serial dilutions of **Hpk1-IN-3** or DMSO to the wells and incubate for 1 hour.
- Stimulate the cells with anti-CD3 (e.g., 0.5 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies.
- Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- After incubation, centrifuge the plate and carefully collect the supernatant.
- Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Plot the IL-2 concentration against the logarithm of the **Hpk1-IN-3** concentration to determine the EC₅₀ value.

Conclusion

Hpk1-IN-3 is a highly potent and selective inhibitor of HPK1, serving as an indispensable tool for the investigation of HPK1's role in immune regulation. Its ability to block the negative regulatory function of HPK1 on TCR signaling makes it a valuable reagent for studies in immunology and immuno-oncology. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize **Hpk1-IN-3** effectively in their studies to further elucidate the therapeutic potential of HPK1 inhibition.



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